REACTION_CXSMILES
|
[Mg].O1CCCC1.CO[CH:9]([O:19]C)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Cl.Cl.[C:22]1(C)[CH:27]=[CH:26]C=[CH:24][CH:23]=1>C(Cl)CCC>[CH:9](=[O:19])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:24][CH:23]=[CH:22][CH2:27][CH3:26]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)Cl
|
Name
|
1,1-dimethoxy-9-chloro nonane
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCl)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 70° C. for about two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 75°±5° for one and one quarter hours
|
Type
|
CUSTOM
|
Details
|
The Grignard reagent was decanted into another flask
|
Type
|
ADDITION
|
Details
|
3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at 75°±5°
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to three-quarters of an hour
|
Type
|
CUSTOM
|
Details
|
the initiation of the coupling reaction
|
Type
|
CUSTOM
|
Details
|
This was confirmed by GLC of a hydrolysed aliquot of reaction mixture
|
Type
|
CUSTOM
|
Details
|
(approximately 2 hours)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed two times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
DISTILLATION
|
Details
|
The majority of the material distilled at 95° at 0.35 torr
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].O1CCCC1.CO[CH:9]([O:19]C)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Cl.Cl.[C:22]1(C)[CH:27]=[CH:26]C=[CH:24][CH:23]=1>C(Cl)CCC>[CH:9](=[O:19])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:24][CH:23]=[CH:22][CH2:27][CH3:26]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)Cl
|
Name
|
1,1-dimethoxy-9-chloro nonane
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCl)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 70° C. for about two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 75°±5° for one and one quarter hours
|
Type
|
CUSTOM
|
Details
|
The Grignard reagent was decanted into another flask
|
Type
|
ADDITION
|
Details
|
3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at 75°±5°
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to three-quarters of an hour
|
Type
|
CUSTOM
|
Details
|
the initiation of the coupling reaction
|
Type
|
CUSTOM
|
Details
|
This was confirmed by GLC of a hydrolysed aliquot of reaction mixture
|
Type
|
CUSTOM
|
Details
|
(approximately 2 hours)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed two times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
DISTILLATION
|
Details
|
The majority of the material distilled at 95° at 0.35 torr
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |